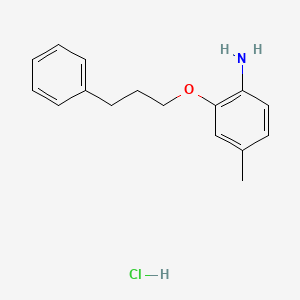
4-Methyl-2-(3-phenylpropoxy)aniline hydrochloride
Übersicht
Beschreibung
4-Methyl-2-(3-phenylpropoxy)aniline hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C16H20ClNO and a molecular weight of 277.8 .
Molecular Structure Analysis
The InChI code for 4-Methyl-2-(3-phenylpropoxy)aniline hydrochloride is1S/C16H19NO.ClH/c1-13-9-10-15(17)16(12-13)18-11-5-8-14-6-3-2-4-7-14;/h2-4,6-7,9-10,12H,5,8,11,17H2,1H3;1H . This code represents the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
Biological Activity of Substituted Anilides
New substituted anilides, including 4-Methyl-2-(3-phenylpropoxy)aniline hydrochloride, have been synthesized and are considered biologically interesting. Their molecular and crystal structures have been determined using X-ray single-crystal diffractometry, suggesting potential biological activity due to various intermolecular hydrogen bond formations (Jarak, Pavlović, & Karminski-Zamola, 2007).
Antimicrobial Properties
Research on novel quinazolinone derivatives, which include compounds related to 4-Methyl-2-(3-phenylpropoxy)aniline hydrochloride, indicates that these compounds have antimicrobial properties. This is significant for the development of new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Corrosion Inhibition
Research demonstrates that compounds like 4-Methyl-2-(3-phenylpropoxy)aniline hydrochloride can be efficient corrosion inhibitors. This application is particularly relevant in industrial settings where metal preservation is critical (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Synthesis of Polyurethane Cationomers
Anilines, such as 4-Methyl-2-(3-phenylpropoxy)aniline hydrochloride, have been used in the synthesis of polyurethane cationomers. These compounds have potential applications in creating polymeric films with fluorescent properties, which can be used in various industrial and scientific applications (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Catalytic Oxidation in Waste Treatment
Studies have shown that compounds like 4-Methyl-2-(3-phenylpropoxy)aniline hydrochloride can be used in the catalytic oxidation of phenolic and aniline compounds, a process significant in the treatment of industrial waste and environmental remediation (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methyl-2-(3-phenylpropoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-9-10-15(17)16(12-13)18-11-5-8-14-6-3-2-4-7-14;/h2-4,6-7,9-10,12H,5,8,11,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGSBGIYPVCLSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(3-phenylpropoxy)aniline hydrochloride | |
CAS RN |
1185304-50-0 | |
| Record name | Benzenamine, 4-methyl-2-(3-phenylpropoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185304-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1440371.png)
![3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440372.png)
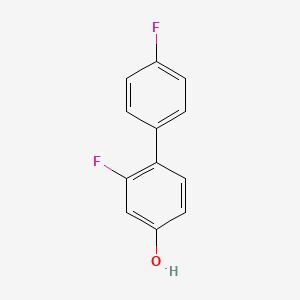

![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440375.png)

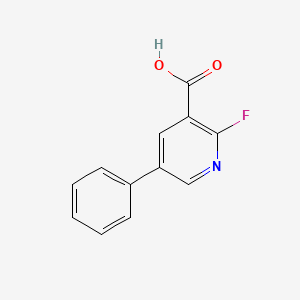
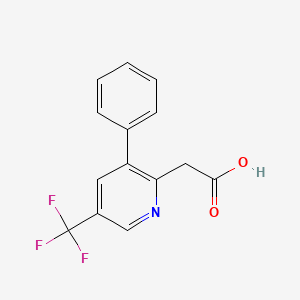
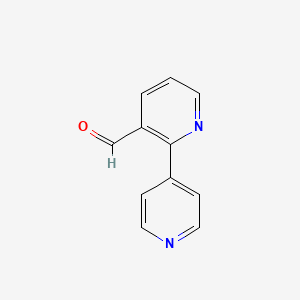

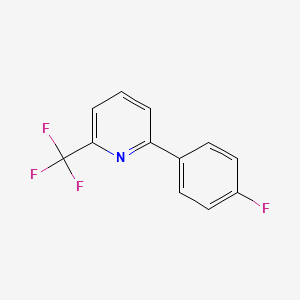
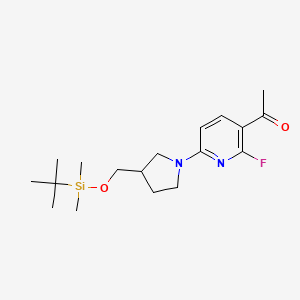
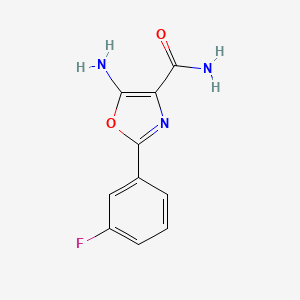
![3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1440391.png)